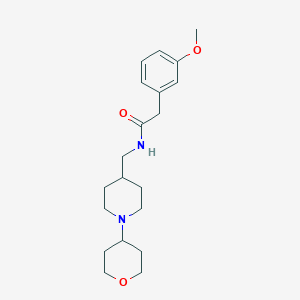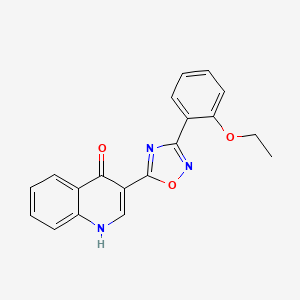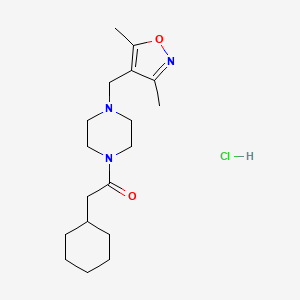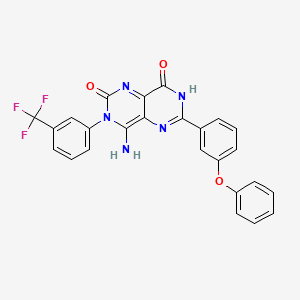![molecular formula C19H21N3O2S2 B2408534 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide CAS No. 1252839-41-0](/img/structure/B2408534.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thieno[3,2-d]pyrimidine derivatives, which have been reported to possess a wide range of pharmacological activities.
Scientific Research Applications
Crystal Structure Analysis and Conformation
Research on similar compounds within the thieno[3,2-d]pyrimidine family has provided detailed insights into their crystal structures, revealing how molecular conformation affects their chemical properties and potential interactions with biological targets. Studies by Subasri et al. (2016, 2017) highlighted the folded conformation of 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, which could influence their binding affinities and biological activities (Subasri et al., 2016) (Subasri et al., 2017).
Antifolate and Antitumor Activity
Compounds within the thieno[3,2-d]pyrimidine family have been synthesized and evaluated for their potential as antifolate and antitumor agents. Gangjee et al. (2007, 2008) synthesized classical and nonclassical antifolates, revealing some compounds as potent inhibitors of human dihydrofolate reductase (DHFR) and demonstrating significant antitumor activities in vitro (Gangjee et al., 2007) (Gangjee et al., 2008).
Antibacterial and Antifungal Agents
Novel thienopyrimidine compounds have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting their potential use as antibiotic agents. Studies by Al-Omran and El-Khair (2004) and Kerru et al. (2019) have shown that these compounds exhibit significant inhibitory effects against various bacterial and fungal strains, highlighting their potential as leads for the development of new antimicrobial drugs (Al-Omran & El-Khair, 2004) (Kerru et al., 2019).
Potential Anti-inflammatory Applications
Further research into thieno[3,2-d]pyrimidine derivatives has explored their potential anti-inflammatory applications. Tolba et al. (2018) synthesized a new series of thieno[3,2-d]pyrimidine compounds and tested them as antimicrobial and anti-inflammatory agents, showing remarkable activity against inflammation, suggesting their utility in developing new anti-inflammatory drugs (Tolba et al., 2018).
properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-butylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-2-3-10-20-16(23)13-26-19-21-15-9-11-25-17(15)18(24)22(19)12-14-7-5-4-6-8-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJOCZZCGCSFOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)

![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)
![N,N-dimethyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2408463.png)

![1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2408466.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408468.png)
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2408470.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2408473.png)
![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2408474.png)